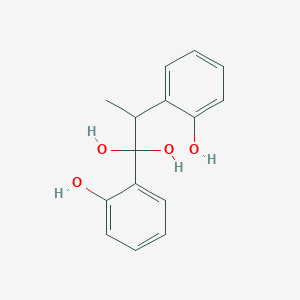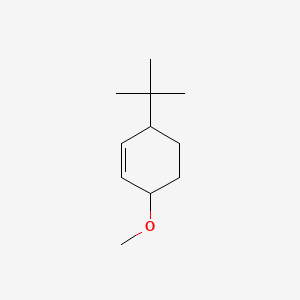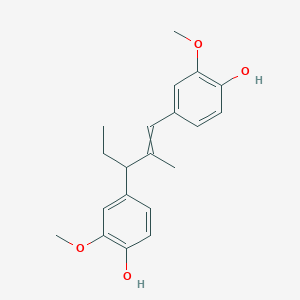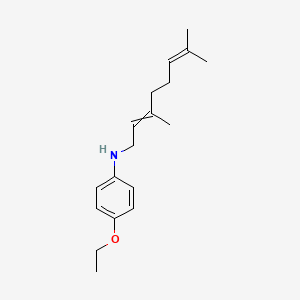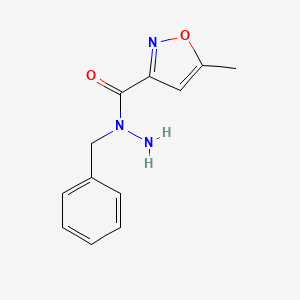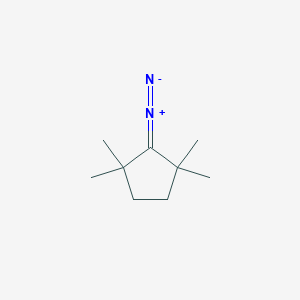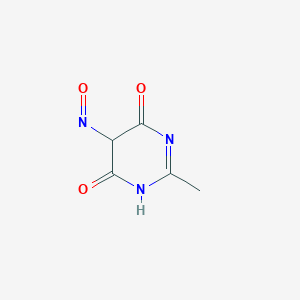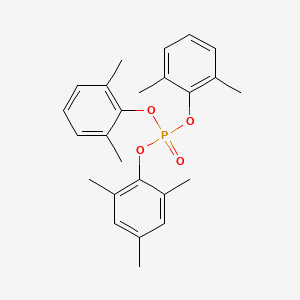
Di(2,6-dimethylphenyl) 2,4,6-trimethylphenyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di(2,6-dimethylphenyl) 2,4,6-trimethylphenyl phosphate is an organophosphate compound characterized by its unique structure, which includes multiple aromatic rings and phosphate groups. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di(2,6-dimethylphenyl) 2,4,6-trimethylphenyl phosphate typically involves the reaction of 2,6-dimethylphenol with phosphorus oxychloride, followed by the addition of 2,4,6-trimethylphenol. The reaction is catalyzed by a suitable catalyst and carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes steps such as acid washing, alkali washing, water washing, and reduced pressure distillation to obtain a high-purity product. The use of existing equipment allows for mass production .
Chemical Reactions Analysis
Types of Reactions
Di(2,6-dimethylphenyl) 2,4,6-trimethylphenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The aromatic rings in the compound can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include various substituted aromatic compounds, oxides, and reduced forms of the original compound .
Scientific Research Applications
Di(2,6-dimethylphenyl) 2,4,6-trimethylphenyl phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in polymerization reactions.
Biology: Studied for its potential effects on biological systems, including its estrogen-like activity.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of flame retardants and other industrial chemicals.
Mechanism of Action
The mechanism of action of Di(2,6-dimethylphenyl) 2,4,6-trimethylphenyl phosphate involves its interaction with specific molecular targets and pathways. For example, it has been shown to exert estrogen-like effects by binding to estrogen receptors, leading to changes in gene expression and cellular functions . This interaction can impact various biological processes, including reproductive functions .
Comparison with Similar Compounds
Similar Compounds
Di(2,6-dimethylphenyl) phenyl phosphate: Similar in structure but with a phenyl group instead of a trimethylphenyl group.
Tris(2,6-dimethylphenyl) phosphate: Contains three 2,6-dimethylphenyl groups and is known for its flame retardant properties.
Uniqueness
Di(2,6-dimethylphenyl) 2,4,6-trimethylphenyl phosphate is unique due to its specific combination of aromatic rings and phosphate groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in fields requiring specific reactivity and stability .
Properties
CAS No. |
73179-37-0 |
|---|---|
Molecular Formula |
C25H29O4P |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
bis(2,6-dimethylphenyl) (2,4,6-trimethylphenyl) phosphate |
InChI |
InChI=1S/C25H29O4P/c1-16-14-21(6)25(22(7)15-16)29-30(26,27-23-17(2)10-8-11-18(23)3)28-24-19(4)12-9-13-20(24)5/h8-15H,1-7H3 |
InChI Key |
NUKOOAMABQWBHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OP(=O)(OC2=C(C=CC=C2C)C)OC3=C(C=C(C=C3C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


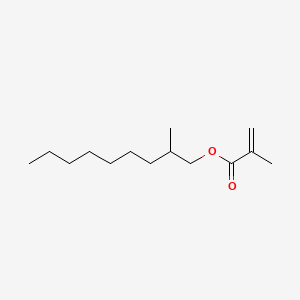
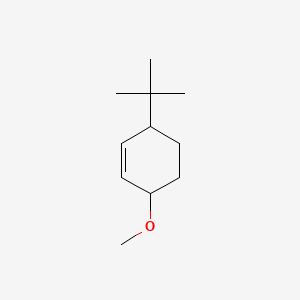
phosphane](/img/structure/B14459667.png)
![2-[Di(propan-2-yl)amino]ethanesulfonic acid;hydrochloride](/img/structure/B14459674.png)
